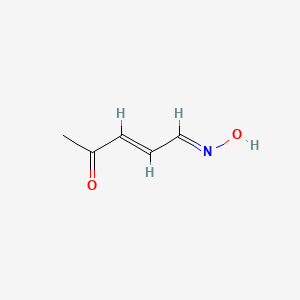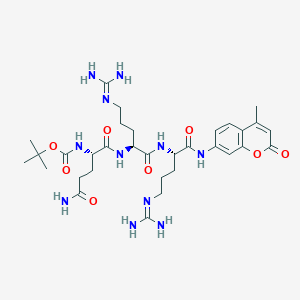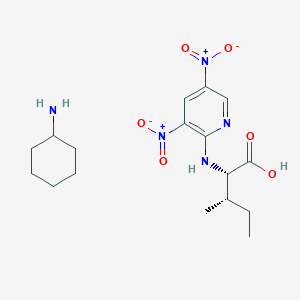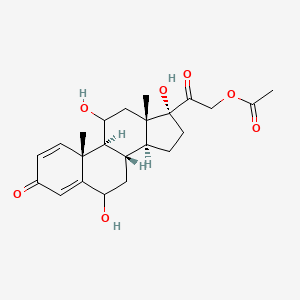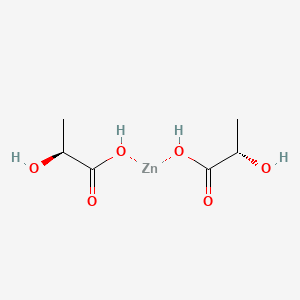
Zinc L-lactate
Overview
Description
Zinc L-lactate is a chemical compound that is a salt of zinc and lactic acid. It has the chemical formula Zn(C₃H₅O₃)₂ and appears as a white to almost white fine powder. This compound is nearly odorless and highly soluble in water, making it useful in various applications . This compound is commonly used in dental care products, dietary supplements, and as a nutrient due to its beneficial properties .
Mechanism of Action
Target of Action
Zinc L-lactate primarily targets proteins in the body, particularly those involved in redox balance and mitochondrial function . It also interacts with the deSUMOylating enzyme SENP1 . The lactate component of this compound has been found to play a role in protein lactylation, a post-translational modification that significantly impacts human health and disease .
Mode of Action
This compound works by binding to specific receptors in the body, triggering a cascade of biochemical reactions. In the case of SENP1, lactate forms a complex with zinc within the active site of the enzyme, thereby inhibiting deSUMOylation activity . This interaction affects the gene expression and activity of oxidation or antioxidant enzymes .
Biochemical Pathways
This compound affects several biochemical pathways. It promotes cell proliferation, inhibits cell apoptosis, and upregulates the mRNA expression and concentration of MT-2B, ZNT-1, and CRIP . It also impacts the gene expression and activity of oxidation or antioxidant enzymes, such as CuZnSOD, CAT, and Gpx1 . Furthermore, lactate, a component of this compound, is involved in various physiological cellular functions and contributes to energy metabolism and signal transduction during immune and inflammatory responses .
Pharmacokinetics
It is known that this compound appears as a white to almost white fine powder, is nearly odorless, and highly soluble in water . These properties suggest that it may have good bioavailability.
Result of Action
The action of this compound results in various molecular and cellular effects. It promotes cell proliferation, inhibits cell apoptosis, and upregulates the mRNA expression and concentration of certain proteins . It also affects the gene expression and activity of oxidation or antioxidant enzymes . Moreover, lactate has been found to regulate inflammatory processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, the pH of the environment can affect the solubility and therefore the bioavailability of this compound . Additionally, the presence of other substances, such as soapnut extract, can act synergistically with this compound, enhancing its antimicrobial properties .
Biochemical Analysis
Biochemical Properties
Zinc L-lactate plays a significant role in biochemical reactions due to its ability to act as a cofactor for various enzymes. It interacts with enzymes such as lactate dehydrogenase, which catalyzes the conversion of pyruvate to lactate and vice versa . Additionally, zinc ions from this compound can bind to proteins and other biomolecules, influencing their structure and function. For example, zinc ions can stabilize the structure of metalloproteins and enhance their catalytic activity . The interaction of this compound with these biomolecules is crucial for maintaining cellular homeostasis and metabolic processes.
Cellular Effects
This compound has been shown to influence various cellular processes. It can enhance cell proliferation and inhibit apoptosis in intestinal porcine epithelial cells . This compound also affects cell signaling pathways, such as the Nrf2/Keap1/ARE system, which is involved in the cellular response to oxidative stress . Furthermore, this compound can modulate gene expression by influencing the activity of transcription factors and enzymes involved in epigenetic modifications . These effects contribute to the overall impact of this compound on cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with zinc-binding proteins and enzymes. Zinc ions from this compound can bind to the active sites of enzymes, such as the SUMO protease SENP1, inhibiting their activity . This inhibition can lead to the stabilization of SUMOylated proteins, affecting various cellular processes, including cell cycle progression and mitotic exit . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and enzymes involved in histone modifications . These molecular interactions highlight the multifaceted role of this compound in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable and can maintain its biochemical activity over extended periods . Its effects on cellular function may change with prolonged exposure. For example, long-term exposure to this compound can lead to alterations in mitochondrial function and oxidative stress levels . These temporal effects are important considerations for in vitro and in vivo studies involving this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies with weaned piglets, dietary supplementation with this compound at 100 mg/kg improved growth performance, intestinal morphology, and nutrient utilization . Higher doses may lead to adverse effects, such as oxidative stress and toxicity . It is essential to determine the optimal dosage of this compound to achieve the desired physiological effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, including glycolysis and the tricarboxylic acid cycle. Lactate, a component of this compound, can be converted to pyruvate by lactate dehydrogenase, which then enters the tricarboxylic acid cycle for energy production . Zinc ions from this compound also play a role in various enzymatic reactions, acting as cofactors for enzymes involved in metabolic processes . These interactions highlight the importance of this compound in cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific zinc transporters. These transporters, such as ZnT and ZIP families, regulate the uptake and release of zinc ions across biological membranes . Zinc ions from this compound can be transported into the lumen of organelles, such as the Golgi apparatus, where they participate in various cellular processes . The distribution of this compound within cells is crucial for maintaining zinc homeostasis and supporting cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by its interaction with zinc transporters and binding proteins. Zinc ions from this compound can be localized to specific cellular compartments, such as the mitochondria and the Golgi apparatus . These localizations are essential for the proper functioning of zinc-dependent enzymes and proteins. Additionally, post-translational modifications, such as SUMOylation, can direct this compound to specific subcellular compartments, affecting its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc L-lactate can be synthesized through the reaction of lactic acid with zinc oxide. The reaction is as follows: [ 2CH₃CH(OH)COOH + ZnO \rightarrow Zn(C₃H₅O₃)₂ + H₂O ] This reaction involves mixing lactic acid with zinc oxide under controlled conditions to produce this compound and water .
Industrial Production Methods: In industrial settings, this compound is produced by converting calcium lactate to zinc lactate using zinc carbonate or sulfate. The zinc lactate is then recrystallized and dissolved in water. Zinc is subsequently precipitated as zinc sulfide using a solution of hydrogen sulfide .
Chemical Reactions Analysis
Types of Reactions: Zinc L-lactate primarily undergoes substitution reactions due to the presence of the lactate ion. It can also participate in complexation reactions with other metal ions.
Common Reagents and Conditions:
Substitution Reactions: this compound can react with other metal salts to form different metal lactates.
Complexation Reactions: It can form complexes with ligands such as amino acids and other organic molecules under mild conditions.
Major Products Formed:
Substitution Reactions: Formation of different metal lactates.
Complexation Reactions: Formation of zinc-ligand complexes.
Scientific Research Applications
Zinc L-lactate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Zinc Acetate: Used for treating zinc deficiency and has similar catalytic and structural roles.
Zinc Gluconate: Commonly used in dietary supplements and has antiviral properties.
Zinc Sulfate: Used in agriculture and medicine, but has lower bioavailability compared to organic zinc salts.
Uniqueness of Zinc L-lactate: this compound is unique due to its high solubility in water and its beneficial properties in both biological and industrial applications. Its ability to improve intestinal function and act as an antioxidant makes it particularly valuable in the fields of nutrition and medicine .
Properties
IUPAC Name |
2-hydroxypropanoic acid;zinc | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O3.Zn/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6); | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUDZEJIEQLLHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.[Zn] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70908362 | |
| Record name | 2-Hydroxypropanoato--zincato (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70908362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103404-76-8 | |
| Record name | 2-Hydroxypropanoato--zincato (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70908362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc, bis((2S)-2-(hydroxy-kappaO)propanoato-kappaO)-, (T-4)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the most efficient method to synthesize Zinc L-lactate?
A1: Research indicates that direct synthesis from L-lactate liquid, fermented by immobilized Rhizopus oryzae R[1], offers a high-yield method for producing this compound. [] This method achieves maximum yield when the molar ratio of ZnSO4·7H2O to CaLa2 is between 0.9 and 0.95. Additionally, optimal reaction conditions include a temperature range of 95-100℃ and a reaction time of 1 to 1.5 hours. This method yields this compound with a purity of up to 99.38%, meeting national standards for food additives. []
Q2: Are there any studies on the physicochemical properties of this compound?
A2: While the provided research focuses on synthesis [], a separate study investigates the solubilities and vapor pressures of water over saturated solutions of various metal lactates, including this compound. [] This type of data is essential for understanding the compound's behavior in different solutions and environments.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


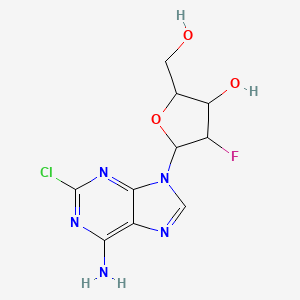


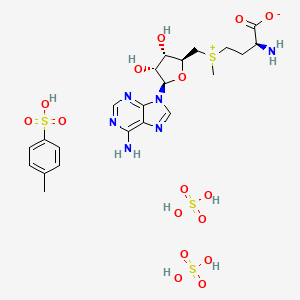
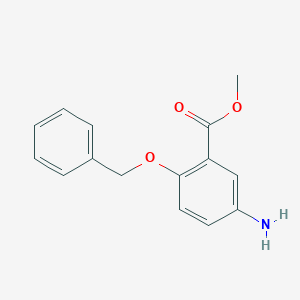
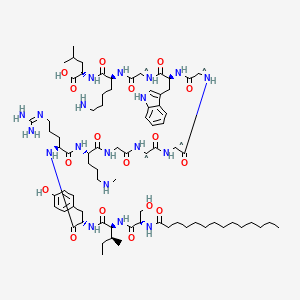
![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B1141436.png)
